molecular formula C21H25N3O3 B2693196 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea CAS No. 946351-74-2

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

Cat. No.: B2693196
CAS No.: 946351-74-2
M. Wt: 367.449
InChI Key: ZFOHFAKWHDZFCY-UHFFFAOYSA-N
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Description

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a pyrrolidinone ring, a methoxyphenyl group, and a phenethylurea moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The final step involves the reaction of the pyrrolidinone derivative with phenethyl isocyanate to yield the desired urea compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, reduced pyrrolidinone compounds, and substituted urea derivatives.

Scientific Research Applications

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is unique due to its specific combination of functional groups and its potential biological activities. Unlike other similar compounds, it possesses a distinct urea moiety that may contribute to its unique mechanism of action and applications in various fields.

Properties

IUPAC Name

1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-19-9-7-18(8-10-19)24-15-17(13-20(24)25)14-23-21(26)22-12-11-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOHFAKWHDZFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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